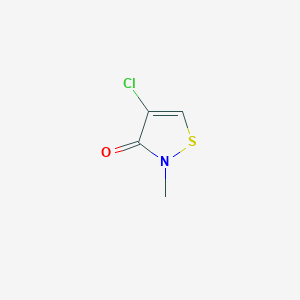

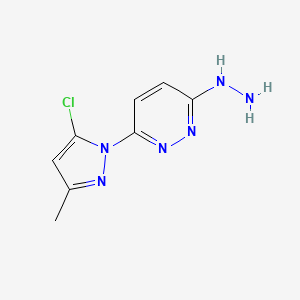

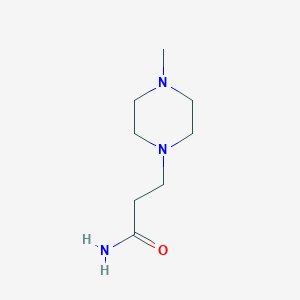

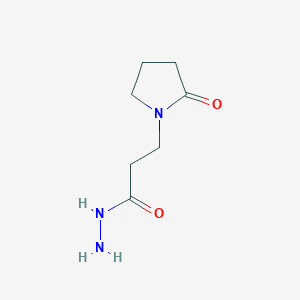

![molecular formula C14H10N2 B3357174 3,6-Dihydropyrrolo[2,3-c]carbazole CAS No. 71349-23-0](/img/structure/B3357174.png)

3,6-Dihydropyrrolo[2,3-c]carbazole

Descripción general

Descripción

3,6-Dihydropyrrolo[2,3-c]carbazole is a compound that belongs to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .

Synthesis Analysis

The synthesis of this compound involves the reduction of methyl pyrrolo carbazole carboxylate . The structures of the synthesized compounds were supported by FT-IR, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, 1H and 13C NMR spectroscopy .Molecular Structure Analysis

Quantum chemical calculations, at the DFT level of theory, were carried out to investigate the regioselectivity of the cycloaddition of ethyl nitrosoacrylate with 1,6-dihydropyrrolo[3,2-c]carbazoles . This allowed a more comprehensive analysis of the reactivity pattern of nitrosoalkenes with five-membered heterocycles .Chemical Reactions Analysis

Ethyl nitrosoacrylate reacts with 1,6-dihydropyrrolo[3,2-c]carbazoles via a LUMO heterodiene-HOMO dienophile controlled cycloaddition . The reactivity of one of the oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole was explored and a new hexahydropyrido[4′,3’:4,5]pyrrolo[3,2-c]carbazole system was obtained in high yield via a one-pot, two-step procedure .Physical And Chemical Properties Analysis

The photophysical properties of the targeted compounds were investigated by employing absorption and fluorescence spectroscopy in different common organic solvents . Also, the fluorescence lifetime (τF) of the compounds was measured utilizing a time-correlated single-photon counting technique in tetrahydrofuran .Aplicaciones Científicas De Investigación

Thermolysis and Synthesis

- The thermal cyclization of certain esters produces 1,6-dihydropyrrolo[3,2-c]carbazole, a derivative of 3,6-Dihydropyrrolo[2,3-c]carbazole, which has implications in synthetic organic chemistry (Rodriguez-Salvador et al., 2000).

Photophysical and Antioxidant Properties

- (6-Ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol and related compounds, synthesized via reduction of methyl pyrrolo carbazole carboxylate, exhibit interesting photophysical properties and antioxidant activities. These findings highlight potential applications in materials science and pharmacology (Bingul et al., 2018).

Antibacterial Properties

- Novel pyrrolo[3,2-c]carbazole-2-carbohydrazides and related compounds demonstrate promising antibacterial activity against multidrug-resistant pathogens, indicating potential use in developing new antibiotics (Saglam et al., 2021).

Kinase Inhibitory Activities

- Certain derivatives of pyrrolo[3,4-c]carbazoles act as inhibitors of Pim kinase, showing potential as molecular tools for studying biological functions and as leads in drug development (Suchaud et al., 2013).

Electronic and Optical Applications

- Carbazole-based polymers, such aspoly(3,6-carbazole) and poly(2,7-carbazole), exhibit unique electrical, electrochemical, and optical properties, making them suitable for applications in electronics, such as light-emitting diodes (LEDs) (Morin et al., 2005).

- A novel electron acceptor based on carbazole and diketopyrrolopyrrole shows potential for use in bulk-heterojunction devices for solar energy conversion, highlighting its application in renewable energy technology (Raynor et al., 2016).

Synthesis of Complex Structures

- The synthesis of the pyrrolo[2,3-c]carbazole core of marine alkaloids, dictyodendrins, involves Suzuki cross-coupling reactions, indicating potential applications in natural product synthesis and drug discovery (Ayats et al., 2009).

DNA Interaction Studies

- Studies on carbazole dications show they bind in the minor groove of DNA, providing insights into drug-DNA interactions for the development of new pharmaceutical agents (Tanious et al., 2000).

Electrochemical Properties

- Donor–acceptor–donor type monomers with carbazole units show specific electrochemical and optical properties, which are crucial for the development of advanced materials in electronics and photonics (Akbayrak & Önal, 2016).

Optoelectronics

- Carbazole derivatives are investigated for their charge transport, electroluminescence, and stability properties, making them suitable for use in optoelectronic devices like organic light emitting diodes (OLEDs) (Grigalevicius, 2006).

Safety and Hazards

Carbazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

The reactivity pattern of nitrosoalkenes with five-membered heterocycles, including 1,6-dihydropyrrolo[3,2-c]carbazoles, has been investigated . This opens up possibilities for the synthesis of new compounds and further exploration of their properties. The reactivity of one of the oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole was explored and a new hexahydropyrido[4′,3’:4,5]pyrrolo[3,2-c]carbazole system was obtained in high yield via a one-pot, two-step procedure , indicating potential future directions in the synthesis and study of similar compounds.

Propiedades

IUPAC Name |

3,6-dihydropyrrolo[2,3-c]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-4-12-9(3-1)14-10-7-8-15-11(10)5-6-13(14)16-12/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEKSDGZMKKREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501186 | |

| Record name | 3,6-Dihydropyrrolo[2,3-c]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71349-23-0 | |

| Record name | 3,6-Dihydropyrrolo[2,3-c]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

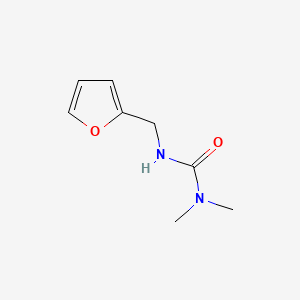

![2-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B3357152.png)